
N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)meth
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)hydrazinecarboxamide is an intermediate in the synthesis of derivatives of Itraconazole, an orally active antimycotic and antifungal compound.
Applications De Recherche Scientifique
Extraction Studies and Acidic Properties
- The compound has been studied for its ability to extract hydrochloric and nitric acid, proving effective in the extraction process, as demonstrated by Golubyatnikova et al. (2012) in their research on acid extraction using related compounds (Golubyatnikova, Anpilogova, Khisamutdinov, & Murinov, 2012).
Synthesis and Bioactivity 2. Fu Shi-kai (2003) synthesized a variant of this compound, highlighting its potent fungicidal activity and some plant growth activity, indicating its potential use in agricultural applications (Fu Shi-kai, 2003).
Extraction of Precious Metals 3. This compound is effective in the extraction of gold(III), palladium(II), and platinum(IV) from hydrochloric acid solutions, suggesting its potential use in the recovery of precious metals, as explored by Khisamutdinov et al. (2007) (Khisamutdinov, Murinov, & Shitikova, 2007).
Photolysis and Environmental Interactions 4. Dureja et al. (1987) investigated the photodegradation of propiconazole, related to this compound, in various environments, contributing to the understanding of its environmental fate and behavior (Dureja, Walia, & Mukerjee, 1987).
Structural Characterization 5. The structural characterization of similar compounds has been conducted by Yan Shuang-hu (2014), providing insight into the molecular structure and properties of these compounds (Yan Shuang-hu, 2014).
Fungicidal Activities 6. Research by Jian et al. (2005) and Talismanov & Popkov (2007) on triazole compounds containing 1,3-dioxolane, related to this compound, indicates strong fungicidal activities, suggesting its use in plant protection and disease management (Jian, Xiao, Xu, & Yu, 2005); (Talismanov & Popkov, 2007).
Inhibitor of Brassinosteroid Biosynthesis 7. Oh et al. (2013) synthesized stereoisomers of a brassinosteroid biosynthesis inhibitor, closely related to this compound, indicating potential agricultural applications (Oh, Yamada, & Yoshizawa, 2013).
Novel Dioxolane Ring Compounds 8. Min et al. (2022) designed novel dioxolane ring compounds, demonstrating excellent fungicidal and herbicidal activity, relevant to pest and disease management in agriculture (Min et al., 2022).
Synthesis and Fungicidal Activity 9. Jian (2003) synthesized a compound with strong fungicidal activity, indicating its potential for controlling plant diseases (Shi-Feng Jian, 2003).
Enzyme Inhibition Studies 10. Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from this chemical structure, showcasing their potential in inhibiting lipase and α-glucosidase, indicating therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)meth is a multi-step process involving several reactions.", "Starting Materials": [ "2,4-dichlorophenylacetic acid", "1,2,4-triazole", "2,4-dichlorophenol", "methyl iodide", "sodium hydride", "4-hydroxybenzaldehyde", "acetic anhydride", "sodium borohydride", "4-bromobutyronitrile", "palladium on carbon", "hydrogen gas", "4-(4-(4-((2R,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)butyronitrile" ], "Reaction": [ "Step 1: Synthesis of 2,4-dichlorophenylacetic acid by reacting 2,4-dichlorophenol with methyl iodide and sodium hydride.", "Step 2: Synthesis of 2-(2,4-dichlorophenyl)-1,3-dioxolane-4-carboxaldehyde by reacting 2,4-dichlorophenylacetic acid with 4-hydroxybenzaldehyde and acetic anhydride.", "Step 3: Synthesis of (2R,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol by reacting 1,2,4-triazole with 2-(2,4-dichlorophenyl)-1,3-dioxolane-4-carboxaldehyde and sodium borohydride.", "Step 4: Synthesis of 4-(4-(4-((2R,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)butyronitrile by reacting (2R,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol with 4-bromobutyronitrile and palladium on carbon in the presence of hydrogen gas." ] } | |
Numéro CAS |
89848-13-5 |
Formule moléculaire |
C30H32Cl2N8O4 |
Poids moléculaire |
639.538 |
Nom IUPAC |
1-amino-3-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea |
InChI |
InChI=1S/C30H32Cl2N8O4/c31-21-1-10-27(28(32)15-21)30(18-40-20-34-19-35-40)43-17-26(44-30)16-42-25-8-6-24(7-9-25)39-13-11-38(12-14-39)23-4-2-22(3-5-23)36-29(41)37-33/h1-10,15,19-20,26H,11-14,16-18,33H2,(H2,36,37,41)/t26-,30-/m0/s1 |
Clé InChI |
DPUDRFOQNBKHMF-YZNIXAGQSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)NN)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


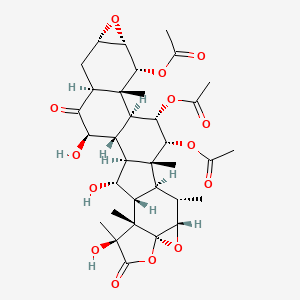

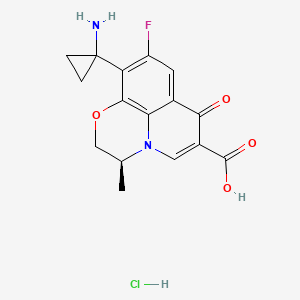
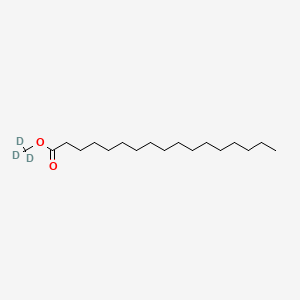
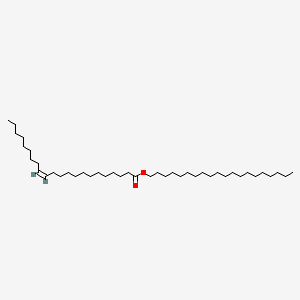
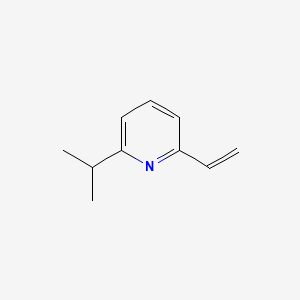
![1H-Cyclopropa[4,5]pyrido[2,3-D]pyrimidine](/img/structure/B592415.png)

